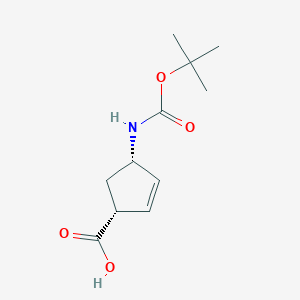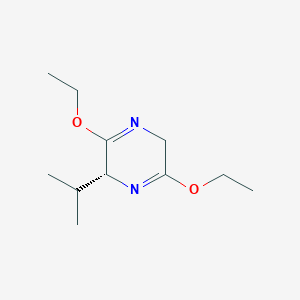
(R)-salsoline
Overview
Description
®-salsoline is a naturally occurring alkaloid found in various plant species. It is a chiral compound, meaning it has a specific three-dimensional arrangement that distinguishes it from its mirror image. This compound has garnered interest due to its potential biological activities and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-salsoline typically involves the reduction of salsoline precursors using chiral catalysts to ensure the desired stereochemistry. One common method is the asymmetric hydrogenation of salsoline derivatives using chiral rhodium or ruthenium catalysts. The reaction conditions often include hydrogen gas at elevated pressures and temperatures, along with specific solvents to optimize the yield and enantiomeric purity of ®-salsoline.
Industrial Production Methods
Industrial production of ®-salsoline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain high-purity ®-salsoline suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
®-salsoline undergoes several types of chemical reactions, including:
Oxidation: ®-salsoline can be oxidized to form salsoline N-oxide using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction of ®-salsoline can yield tetrahydrosalsoline using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: ®-salsoline can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and mild acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and anhydrous solvents.
Substitution: Halides, amines, and appropriate solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Salsoline N-oxide.
Reduction: Tetrahydrosalsoline.
Substitution: Various substituted salsoline derivatives depending on the nucleophile used.
Scientific Research Applications
®-salsoline has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules and natural products.
Biology: Studied for its potential neuroprotective and antioxidant properties.
Medicine: Investigated for its role in modulating neurotransmitter systems and potential therapeutic applications in neurological disorders.
Industry: Utilized in the development of pharmaceuticals and agrochemicals due to its bioactive properties.
Mechanism of Action
The mechanism of action of ®-salsoline involves its interaction with various molecular targets and pathways. It is known to modulate neurotransmitter systems, particularly the dopaminergic and serotonergic pathways. ®-salsoline can inhibit the reuptake of dopamine and serotonin, leading to increased levels of these neurotransmitters in the synaptic cleft. This modulation of neurotransmitter levels is believed to contribute to its neuroprotective and potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(S)-salsoline: The enantiomer of ®-salsoline with a different three-dimensional arrangement.
Tetrahydrosalsoline: A reduced form of salsoline with different chemical properties.
Salsoline N-oxide: An oxidized derivative of salsoline.
Uniqueness of ®-salsoline
®-salsoline is unique due to its specific chiral configuration, which imparts distinct biological activities compared to its enantiomer (S)-salsoline. Its ability to modulate neurotransmitter systems and potential neuroprotective effects make it a compound of significant interest in scientific research.
Properties
IUPAC Name |
(1R)-7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-7-9-6-11(14-2)10(13)5-8(9)3-4-12-7/h5-7,12-13H,3-4H2,1-2H3/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTPRLBGPGZHUPD-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=C(C=C2CCN1)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C2=CC(=C(C=C2CCN1)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70876517 | |
| Record name | Salsoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70876517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101467-40-7, 89-31-6 | |
| Record name | Salsoline, (+-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101467407 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Salsoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70876517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SALSOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Q83ETU10C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2-Chloro-N-(2,3,3-trimethyl-bicyclo[2.2.1]hept-2-yl)-acetamide](/img/structure/B10211.png)




